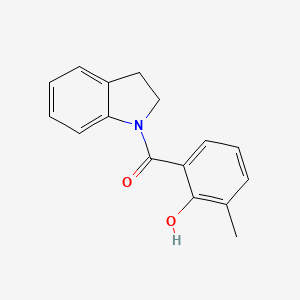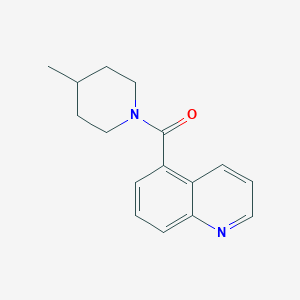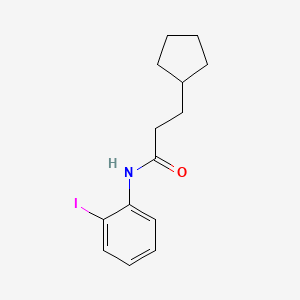
2,3-Dihydroindol-1-yl-(2-hydroxy-3-methylphenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Dihydroindol-1-yl-(2-hydroxy-3-methylphenyl)methanone, also known as DIM-1, is a synthetic compound that has been studied for its potential use in scientific research. This compound has been found to have a variety of biochemical and physiological effects, making it a promising candidate for further study. In
Mécanisme D'action
The mechanism of action of 2,3-Dihydroindol-1-yl-(2-hydroxy-3-methylphenyl)methanone is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. In cancer cells, 2,3-Dihydroindol-1-yl-(2-hydroxy-3-methylphenyl)methanone has been found to inhibit the activity of the enzyme AKT, which is involved in cell growth and survival. In neurons, 2,3-Dihydroindol-1-yl-(2-hydroxy-3-methylphenyl)methanone has been found to activate the Nrf2 pathway, which is involved in the regulation of oxidative stress and inflammation.
Biochemical and Physiological Effects:
2,3-Dihydroindol-1-yl-(2-hydroxy-3-methylphenyl)methanone has a variety of biochemical and physiological effects, including antioxidant, anti-inflammatory, and anti-cancer effects. In neurons, 2,3-Dihydroindol-1-yl-(2-hydroxy-3-methylphenyl)methanone has been found to reduce oxidative stress and inflammation, leading to neuroprotection. In cancer cells, 2,3-Dihydroindol-1-yl-(2-hydroxy-3-methylphenyl)methanone has been found to inhibit cell growth and induce cell death, making it a potential cancer treatment.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2,3-Dihydroindol-1-yl-(2-hydroxy-3-methylphenyl)methanone in lab experiments is its relatively low cost and ease of synthesis. Additionally, 2,3-Dihydroindol-1-yl-(2-hydroxy-3-methylphenyl)methanone has been found to have low toxicity in vitro and in vivo, making it a potentially safe compound for use in research. However, one limitation of using 2,3-Dihydroindol-1-yl-(2-hydroxy-3-methylphenyl)methanone in lab experiments is its limited solubility in water, which may make it difficult to use in certain experiments.
Orientations Futures
There are several potential future directions for research on 2,3-Dihydroindol-1-yl-(2-hydroxy-3-methylphenyl)methanone. One area of interest is the development of 2,3-Dihydroindol-1-yl-(2-hydroxy-3-methylphenyl)methanone as a potential cancer treatment, either alone or in combination with other drugs. Another area of interest is the further study of 2,3-Dihydroindol-1-yl-(2-hydroxy-3-methylphenyl)methanone's neuroprotective effects and its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further research is needed to fully understand the mechanism of action of 2,3-Dihydroindol-1-yl-(2-hydroxy-3-methylphenyl)methanone and its potential applications in other areas of research.
In conclusion, 2,3-Dihydroindol-1-yl-(2-hydroxy-3-methylphenyl)methanone is a synthetic compound that has been studied for its potential use in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. 2,3-Dihydroindol-1-yl-(2-hydroxy-3-methylphenyl)methanone shows promise as a potential cancer treatment and neuroprotective agent, and further research is needed to fully understand its potential applications in these and other areas of research.
Méthodes De Synthèse
The synthesis of 2,3-Dihydroindol-1-yl-(2-hydroxy-3-methylphenyl)methanone involves the reaction of 2-hydroxy-3-methylbenzaldehyde with indole in the presence of a catalyst. This reaction results in the formation of the intermediate 2-(2-hydroxy-3-methylphenyl)-1H-indole, which is then reacted with 2-chloroacetophenone to form the final product, 2,3-Dihydroindol-1-yl-(2-hydroxy-3-methylphenyl)methanone.
Applications De Recherche Scientifique
2,3-Dihydroindol-1-yl-(2-hydroxy-3-methylphenyl)methanone has been studied for its potential use in scientific research, particularly in the fields of neuroscience and cancer research. In neuroscience, 2,3-Dihydroindol-1-yl-(2-hydroxy-3-methylphenyl)methanone has been found to have neuroprotective effects, reducing neuronal damage caused by oxidative stress and inflammation. In cancer research, 2,3-Dihydroindol-1-yl-(2-hydroxy-3-methylphenyl)methanone has been found to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer treatment.
Propriétés
IUPAC Name |
2,3-dihydroindol-1-yl-(2-hydroxy-3-methylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO2/c1-11-5-4-7-13(15(11)18)16(19)17-10-9-12-6-2-3-8-14(12)17/h2-8,18H,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSEPAGSGGVVZND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)N2CCC3=CC=CC=C32)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dihydroindol-1-yl-(2-hydroxy-3-methylphenyl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Cyclopropyl-[4-(1-phenylcyclopropanecarbonyl)piperazin-1-yl]methanone](/img/structure/B7474062.png)
![N-[1-(cyclopropanecarbonyl)piperidin-4-yl]-3-methylbenzamide](/img/structure/B7474073.png)
![2,3-dimethyl-N-[2-(methylamino)-2-oxoethyl]benzamide](/img/structure/B7474074.png)


![4-[[[2-(Trifluoromethyl)quinolin-4-yl]amino]methyl]benzenesulfonamide](/img/structure/B7474100.png)
![3-hydroxy-N-[(2-methylphenyl)methyl]benzamide](/img/structure/B7474107.png)





